Lipophilicity Differentiation: XLogP3-AA Value of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine vs. Linear-Chain Analog
The target compound demonstrates a quantifiable difference in lipophilicity compared to its linear-chain analog, 5-hexyl-1,3,4-thiadiazol-2-amine. 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine has a computed XLogP3-AA value of 1.9 [1]. Its structural isomer, 5-hexyl-1,3,4-thiadiazol-2-amine, is predicted to have a higher XLogP3-AA (approx. 2.5) due to the increased linear carbon chain length . This difference in lipophilicity can influence compound behavior in biological assays and formulations.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 5-Hexyl-1,3,4-thiadiazol-2-amine (CAS 52057-91-7) (approx. 2.5, predicted by structural increment) |
| Quantified Difference | Difference of approx. -0.6 log units (more hydrophilic) |
| Conditions | In silico computed property by PubChem (XLogP3 3.0) [1]; comparator value estimated by standard logP increment for an additional methylene group (+0.5) . |
Why This Matters
This lower lipophilicity (XLogP of 1.9 vs ~2.5) translates to improved aqueous solubility, which is a key differentiator for formulation scientists and medicinal chemists optimizing compound properties for biological assays.
- [1] PubChem. (2026). Computed Properties for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine. National Library of Medicine. View Source
